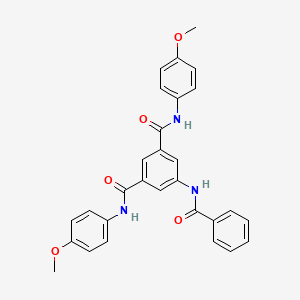![molecular formula C13H14N4O2S B6032363 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B6032363.png)
2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide, also known as amprolium, is a chemical compound with a molecular formula of C14H19N4O2S. It is widely used as a veterinary drug for the prevention and treatment of coccidiosis, a parasitic disease that affects the intestinal tract of animals. Amprolium belongs to the class of compounds known as thiamine analogues and acts by inhibiting the growth and replication of the coccidian parasites.
Mecanismo De Acción
The mechanism of action of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide involves the inhibition of the enzyme thiamine pyrophosphate kinase, which is essential for the synthesis of thiamine, a vitamin required for the growth and replication of coccidian parasites. By blocking this enzyme, this compound prevents the parasites from obtaining the necessary nutrients for their survival, ultimately leading to their death.
Biochemical and Physiological Effects
Amprolium has been shown to have a high degree of selectivity for coccidian parasites, with minimal toxicity to host animals. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with peak plasma concentrations reached within 2-3 hours of administration. Amprolium is primarily excreted in the urine, with a half-life of approximately 12 hours in chickens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide in laboratory experiments is its high degree of efficacy against coccidian parasites, making it a valuable tool for studying the biology and pathogenesis of these organisms. However, as with any chemical compound, there are limitations to its use, including the potential for toxicity at high doses and the development of drug resistance in some parasite populations.
Direcciones Futuras
There are several areas of future research that could be pursued regarding 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide and its potential applications. These include:
1. Development of new formulations and delivery methods to improve the efficacy and safety of this compound in veterinary medicine.
2. Investigation of the potential use of this compound in the treatment of other parasitic diseases, such as malaria and toxoplasmosis.
3. Study of the molecular mechanisms underlying this compound resistance in coccidian parasites, with the goal of developing new drugs that are effective against resistant strains.
4. Exploration of the potential use of this compound as a tool for studying the role of thiamine metabolism in the biology of coccidian parasites.
Métodos De Síntesis
The synthesis of 2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide involves the condensation of 4,6-diamino-2-pyrimidinethiol with N-methyl-N-phenylglycinol, followed by acetylation of the resulting product. The final step involves the conversion of the acetyl derivative to the this compound hydrochloride salt.
Aplicaciones Científicas De Investigación
Amprolium has been extensively studied for its efficacy in the prevention and treatment of coccidiosis in various animal species, including poultry, cattle, and sheep. It has also been investigated for its potential use in the treatment of other parasitic diseases, such as malaria and toxoplasmosis.
Propiedades
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-17(9-5-3-2-4-6-9)12(19)8-20-13-15-10(14)7-11(18)16-13/h2-7H,8H2,1H3,(H3,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIZOEQPTTUHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-3-[1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B6032281.png)
![isopropyl 2-[(anilinocarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6032284.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6032288.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(3-pyridinyl)propanamide](/img/structure/B6032298.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-indole-5-carboxamide](/img/structure/B6032305.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B6032307.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6032315.png)
![methyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B6032320.png)
![N-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N''-1-naphthylguanidine](/img/structure/B6032337.png)
![2-chlorobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6032359.png)
![3-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6032371.png)

![7-(4-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6032379.png)
![2-methyl-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6032393.png)